molecular formula C9H8BrN3 B13002042 7-Bromo-6,8-dimethylpyrido[2,3-b]pyrazine

7-Bromo-6,8-dimethylpyrido[2,3-b]pyrazine

Cat. No.: B13002042
M. Wt: 238.08 g/mol
InChI Key: BGOHDTIDURKILU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Bromo-6,8-dimethylpyrido[2,3-b]pyrazine is a nitrogen-containing heterocyclic compound. It features a pyridine ring fused with a pyrazine ring, with bromine and methyl groups as substituents.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-6,8-dimethylpyrido[2,3-b]pyrazine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2,3-diaminopyridine with 1,3-dibromo-2-propanone under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-6,8-dimethylpyrido[2,3-b]pyrazine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an aminopyridopyrazine derivative .

Scientific Research Applications

7-Bromo-6,8-dimethylpyrido[2,3-b]pyrazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Bromo-6,8-dimethylpyrido[2,3-b]pyrazine involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the active site of the enzyme, blocking its activity. This interaction can disrupt various signaling pathways, leading to therapeutic effects in diseases such as cancer .

Comparison with Similar Compounds

    6,8-Dimethylpyrido[2,3-b]pyrazine: Lacks the bromine substituent.

    7-Bromo-8-methylpyrido[2,3-b]pyrazine: Similar structure but with different methyl group positioning.

    7-Bromo-6-methylpyrido[2,3-b]pyrazine: Another variant with a single methyl group.

Uniqueness: 7-Bromo-6,8-dimethylpyrido[2,3-b]pyrazine is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for developing specialized therapeutic agents and materials .

Properties

Molecular Formula

C9H8BrN3

Molecular Weight

238.08 g/mol

IUPAC Name

7-bromo-6,8-dimethylpyrido[2,3-b]pyrazine

InChI

InChI=1S/C9H8BrN3/c1-5-7(10)6(2)13-9-8(5)11-3-4-12-9/h3-4H,1-2H3

InChI Key

BGOHDTIDURKILU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC2=NC=CN=C12)C)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.